molecular formula C10H11BN6 B13893565 1-Ethyl-3-methylimidazolium tetracyanoborate

1-Ethyl-3-methylimidazolium tetracyanoborate

Cat. No.: B13893565
M. Wt: 226.05 g/mol
InChI Key: CPZCMVDICTVHIP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium tetracyanoborate is an ionic liquid with the chemical formula C10H11BN6. It is known for its high thermal stability, low volatility, and excellent electrochemical properties. This compound is widely used in various scientific and industrial applications, particularly in the field of energy storage and conversion.

Preparation Methods

The synthesis of 1-ethyl-3-methylimidazolium tetracyanoborate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with sodium tetracyanoborate. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .

Industrial production methods for this compound are similar but often involve larger-scale equipment and more rigorous purification processes to ensure the product meets the required standards for specific applications .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tetracyanoborate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which 1-ethyl-3-methylimidazolium tetracyanoborate exerts its effects is primarily related to its ionic nature. The compound’s high ionic conductivity and low volatility make it an excellent medium for facilitating electrochemical reactions. The tetracyanoborate anion can form strong interactions with various metal ions, enhancing the stability and efficiency of the systems in which it is used .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium tetracyanoborate is often compared with other ionic liquids, such as:

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium dicyanamide

Compared to these compounds, this compound offers unique advantages in terms of its lower viscosity, higher ionic conductivity, and better performance in specific applications such as dye-sensitized solar cells and supercapacitors .

Properties

Molecular Formula

C10H11BN6

Molecular Weight

226.05 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetracyanoboranuide

InChI

InChI=1S/C6H11N2.C4BN4/c1-3-8-5-4-7(2)6-8;6-1-5(2-7,3-8)4-9/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

CPZCMVDICTVHIP-UHFFFAOYSA-N

Canonical SMILES

[B-](C#N)(C#N)(C#N)C#N.CCN1C=C[N+](=C1)C

Origin of Product

United States

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